4-(Piperazin-1-yl)picolinonitrile
Overview
Description
“4-(Piperazin-1-yl)picolinonitrile” is a chemical compound that has been studied for its potential antifungal properties . It is synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones . The compound is also known to be an important organic intermediate used in agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
The synthesis of “4-(Piperazin-1-yl)picolinonitrile” involves the intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) . The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .Scientific Research Applications
1. Antifungal Agents
- Application Summary: A new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents .
- Methods of Application: The compounds were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .
- Results: The newly synthesized compounds were evaluated for their antitumor, antibacterial, and antifungal activity .
2. Targeting Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells
- Application Summary: A number of uracil amides cleave poly (ADP-ribose) polymerase and therefore novel thiouracil amide compounds were synthesized and screened for the loss of cell viability in a human-estrogen-receptor-positive breast cancer cell line .
- Methods of Application: The compounds were synthesized and screened for their ability to cause loss of cell viability in a human-estrogen-receptor-positive breast cancer cell line .
- Results: The synthesized compounds exhibited moderate to significant efficacy against human breast cancer cells, where the compound 5e IC 50 value was found to be 18 μM .
3. Antimicrobial Agents
- Application Summary: A series of hybrid norfloxacin–thiazolidinedione molecules were synthesized to improve the antimicrobial activity of norfloxacin .
- Methods of Application: The new hybrids were intended to have a new binding mode to DNA gyrase, allowing for a more potent antibacterial effect and activity against current quinolone-resistant bacterial strains .
- Results: The resulting compounds showed promising direct activity against Gram-negative strains, and anti-biofilm activity against Gram-positive strains .
4. Antibacterial Activity
- Application Summary: A novel Mannich derivative with promising antibacterial activity was synthesized .
- Methods of Application: The title compound 2- { [4- (4-bromophenyl)piperazin-1-yl)]methyl}-4- (3-chlorophenyl- (4-methoxyphenyl)-2,4-dihydro-3 H -1,2,4-triazole-3-thione is obtained via a four-step protocol .
- Results: The structure of the new Mannich base is assigned by HRMS, IR, 1 H, and 13 C NMR spectra .
5. Agrochemical and Dyestuff Field
- Application Summary: “4-(1-Piperazinyl)aniline” can be used in agrochemical, pharmaceutical and dyestuff field .
6. Inhibition of Ciprofloxacin-Resistant P. aeruginosa
- Application Summary: A 7-[4-(4-(benzoyl)carbopiperazin-1-yl)]piperazinyl derivative and two 7-[4-(4- (benzenesulfonyl)carbopiperazin-1-yl)]piperazinyl derivatives showed promising growth inhibition of ciprofloxacin-resistant P. aeruginosa .
- Methods of Application: The compounds were synthesized and evaluated for their antibacterial activity .
- Results: The compounds showed more promising growth inhibition of ciprofloxacin-resistant P. aeruginosa (CRPA) with MIC values as low as 16 mg/mL .
7. Synthesis of New Piperazin-4-yl
- Application Summary: A novel compound 2- { [4- (4-bromophenyl)piperazin-1-yl)]methyl}-4- (3-chlorophenyl-5- (4-methoxyphenyl)-2,4-dihydro-3 H -1,2,4-triazole-3-thione is obtained in good yield via a three-step protocol .
- Methods of Application: The product’s structure is assigned by HRMS, IR, 1 H and 13 C NMR experiments .
- Results: The 1 H spectrum in DMSO-d 6 shows characteristic signals for the protons of piperazine at 2.96 and 3.16 ppm, respectively, protons of the methoxy group as a singlet at 3.75 ppm, the signal of the CH 2 group at 5.23 as a singlet, and aromatic protons in the range 6.92–7.67 .
8. Norfloxacin Analogues as Antimicrobial Agents
- Application Summary: In an effort to improve the antimicrobial activity of norfloxacin, a series of hybrid norfloxacin–thiazolidinedione molecules were synthesized .
- Methods of Application: The new hybrids were intended to have a new binding mode to DNA gyrase, that will allow for a more potent antibacterial effect, and for activity against current quinolone-resistant bacterial strains .
- Results: The resulting compounds showed promising direct activity against Gram-negative strains, and anti-biofilm activity against Gram-positive strains .
properties
IUPAC Name |
4-piperazin-1-ylpyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-8-9-7-10(1-2-13-9)14-5-3-12-4-6-14/h1-2,7,12H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWUDIPXIBTLLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=NC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperazin-1-yl)pyridine-2-carbonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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